

Chaetoglobosin C: A Technical Whitepaper on its Antitumor Properties

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Compound of Interest

Compound Name: *Chaetoglobosin C*

Cat. No.: *B1240246*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the antitumor properties of **Chaetoglobosin C**, a cytochalasan alkaloid derived from fungal secondary metabolites.^[1] It consolidates available data on its cytotoxic activity, outlines relevant experimental protocols, and visualizes key biological pathways and workflows.

Core Antitumor Properties

Chaetoglobosin C is a member of the chaetoglobosin family, a class of fungal metabolites known for a range of biological activities, including antitumor, antifungal, and antibacterial effects.^[1] These compounds are primarily isolated from fungi of the genus *Chaetomium*.^{[1][2]} Like other cytochalasans, the primary mechanism of action for many chaetoglobosins involves the disruption of actin filament function, leading to cell cycle arrest and apoptosis.^[3] While specific mechanistic studies on **Chaetoglobosin C** are less prevalent than for its analogs like Chaetoglobosin A and E, its cytotoxic effects against various cancer cell lines have been established.^[4]

Quantitative Cytotoxicity Data

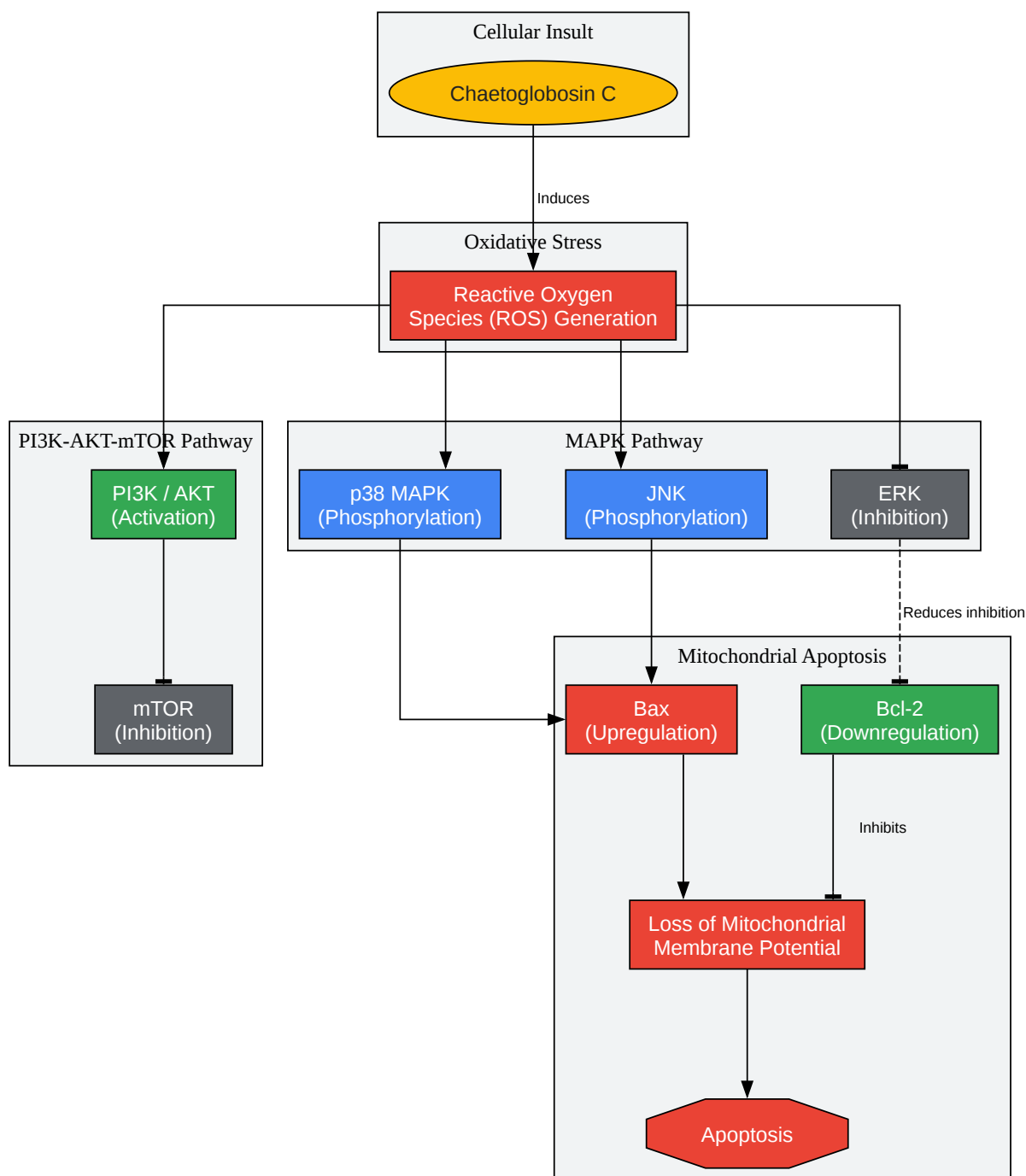
The cytotoxic efficacy of **Chaetoglobosin C** and its analogs is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The available data for various chaetoglobosins against different human cancer cell lines are summarized below.

Compound	Cell Line	Cancer Type	IC50 (µg/mL)	Citation
Chaetoglobosin V	KB	Oral Epidermoid Carcinoma	20.20 ± 2.11	[5]
MCF-7	Breast Adenocarcinoma	> 30	[5]	
HepG2	Hepatocellular Carcinoma	> 30	[5]	
Chaetoglobosin W	KB	Oral Epidermoid Carcinoma	21.17 ± 1.79	[5]
HepG2	Hepatocellular Carcinoma	27.87 ± 2.32	[5]	
Chaetoglobosin (unspecified)	K562	Chronic Myelogenous Leukemia	18.89 ± 1.75	[5][6]
Chaetoglobosin E	KYSE-30	Esophageal Squamous Cell Carcinoma	2.57 µmol/L	[7]
Chaetoglobosin A	T-24	Bladder Cancer	48.14 ± 10.25 µM	[8][9]
A549	Lung Carcinoma	6.56 µmol/L	[10]	
HCT116	Colorectal Carcinoma	3.15 µmol/L	[10]	
Chaetomugilin O	CAL-62	Thyroid Cancer	13.57 µM	[11]

Key Signaling Pathways

While the specific signaling pathways disrupted by **Chaetoglobosin C** are not extensively detailed in the available literature, the mechanisms of closely related analogs like Chaetoglobosin A, E, and G provide a strong inferential basis. These compounds are known to induce apoptosis and cell cycle arrest by modulating key signaling cascades, including the

MAPK and PI3K-AKT-mTOR pathways, often initiated by the generation of reactive oxygen species (ROS).



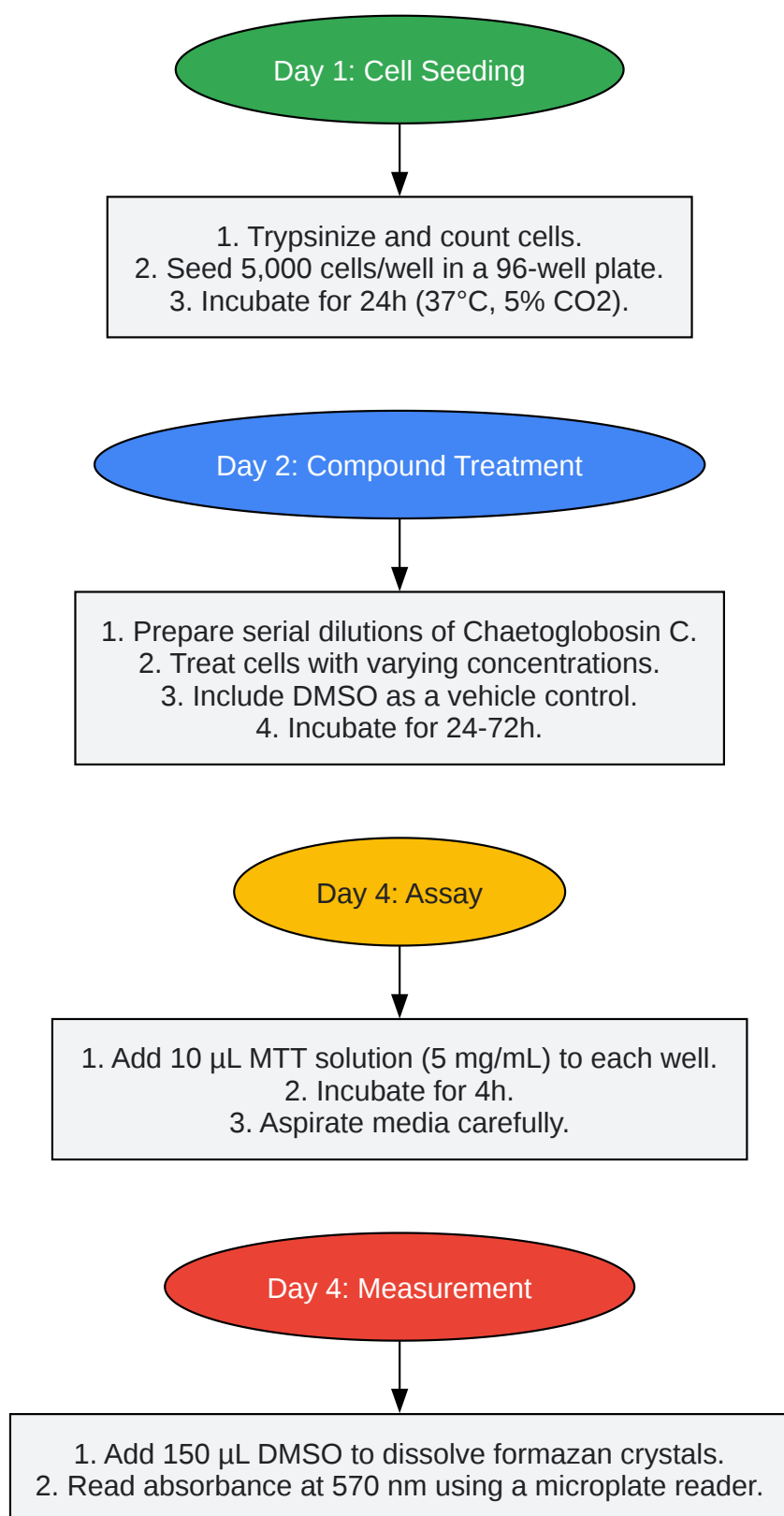
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Caption: Inferred signaling cascade for Chaetoglobosin-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe standard protocols for assessing the antitumor properties of compounds like **Chaetoglobosin C**.

This protocol is used to determine the concentration at which a compound exhibits cytotoxic effects on a cancer cell line.



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Phone: (601) 213-4426

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